4-(Difluoromethoxy)aniline
Overview
Description
4-(Difluoromethoxy)aniline is a chemical compound that is structurally related to aniline derivatives with a difluoromethoxy group attached to the benzene ring. While the provided papers do not directly discuss 4-(Difluoromethoxy)aniline, they do provide insights into similar compounds, such as trifluoromethoxy-substituted anilines and other aniline derivatives, which can be used to infer certain aspects of 4-(Difluoromethoxy)aniline's chemistry.
Synthesis Analysis
The synthesis of related compounds often involves metalation, which is a key step for structural elaboration. For instance, trifluoromethoxy-substituted anilines undergo metalation with different site selectivity based on the N-protective group used . This suggests that a similar approach could be applied to synthesize 4-(Difluoromethoxy)aniline, with careful selection of protective groups and metalation agents to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of aniline derivatives can significantly influence their physical properties and reactivity. For example, the presence of trifluoromethoxy groups can stabilize certain liquid crystalline phases in aniline derivatives . This implies that the difluoromethoxy group in 4-(Difluoromethoxy)aniline may also impart unique structural characteristics that could affect its behavior in various applications.
Chemical Reactions Analysis
Aniline derivatives can participate in a variety of chemical reactions. The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline from 4-trifluoromethoxy aniline involves bromination, indicating that halogenation reactions are feasible for these compounds . This information can be extrapolated to suggest that 4-(Difluoromethoxy)aniline could also be modified through similar halogenation reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structures. For instance, the liquid crystalline properties of 4-octyloxy-N-(benzylidene)aniline derivatives are affected by the presence of trifluoromethyl or trifluoromethoxy end groups . This suggests that the difluoromethoxy group in 4-(Difluoromethoxy)aniline could also influence its liquid crystalline behavior, phase transitions, and other related properties.
Scientific Research Applications
Electrochemical Synthesis for Solar Cell Applications
4-(Difluoromethoxy)aniline derivatives have been utilized in electrochemical synthesis. For instance, a novel polymer based on a derivative of this compound was synthesized for use as a counter electrode in dye-sensitized solar cells. The polymer exhibited enhanced energy conversion efficiency compared to traditional platinum electrodes, indicating its potential in solar cell technology (Shahhosseini et al., 2016).
Melamine-Based Dendrimers
In another study, derivatives of 4-(Difluoromethoxy)aniline were used to synthesize novel G-2 melamine-based dendrimers. These dendrimers demonstrated the ability to self-assemble into spherical nano-aggregates, suggesting applications in nanotechnology and material science (Morar et al., 2018).
Sensor Applications
Poly(aniline) derivatives, including those related to 4-(Difluoromethoxy)aniline, have been explored for sensor applications. Their unique pH-dependent properties make them suitable for use in nonenzymatic glucose sensors and other analytical tools (Shoji & Freund, 2001).
Electrochromic Materials
A study synthesized and characterized novel electrochromic materials employing a derivative of 4-(Difluoromethoxy)aniline. These materials showed potential for use in the near-infrared region, indicating their applicability in electrochromic devices and smart windows (Li et al., 2017).
Conducting Polymers
Research on conducting polymers, including those based on aniline derivatives, has been extensive. Polyaniline (PANI), which is structurally related to 4-(Difluoromethoxy)aniline, is noted for its interesting redox properties and potential applications in alternative energy sources and non-linear optics (Gospodinova & Terlemezyan, 1998).
Nonlinear Optical (NLO) Materials
Derivatives of 4-(Difluoromethoxy)aniline have been studied for their potential use in nonlinear optical materials. The vibrational analysis of these derivatives has provided insights into their electronic properties, making them candidates for NLO applications (Revathi et al., 2017).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-(difluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEZTSHWEPQVBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353233 | |
Record name | 4-(Difluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)aniline | |
CAS RN |
22236-10-8 | |
Record name | 4-(Difluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Difluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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